molecular formula C13H19N B1352909 N-(2-Methylbenzyl)cyclopentanamine CAS No. 108157-27-3

N-(2-Methylbenzyl)cyclopentanamine

Cat. No. B1352909
M. Wt: 189.3 g/mol
InChI Key: DQNQCGNZLHEJQR-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)cyclopentanamine, also known as BAM, is a chemical compound that belongs to the class of cyclopentylamines. It has been found to exhibit a range of pharmacological effects, including analgesic, antidepressant, and anxiolytic properties. BAM has been the subject of extensive scientific research, with a focus on its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

PET Tracer Development

N-(2-Methylbenzyl)cyclopentanamine derivatives are studied for their potential as PET (Positron Emission Tomography) tracers. A study developed a PET ligand targeting the NR2B binding site of the NMDA receptor, which is crucial in learning and memory. This ligand enters the brain and binds to the NR2B subunit-containing NMDAr in rodents (Christiaans et al., 2014).

Enzyme Interaction

N-(2-Methylbenzyl)cyclopentanamine derivatives have been observed to interact with enzymes. One study demonstrated the inactivation of pig liver mitochondrial monoamine oxidase by a derivative, which is significant as these enzymes are involved in neurotransmitter regulation (Silverman & Hoffman, 1981).

Synthesis of Novel Compounds

The compound plays a role in the synthesis of novel chemical structures. One example is the synthesis of deca(4-methylbenzyl)ferrocene and -stannocene, showing its utility in complex chemical reactions (Schumann et al., 2005).

Alzheimer's Disease Research

Compounds related to N-(2-Methylbenzyl)cyclopentanamine are explored in Alzheimer's research. Tetrahydrosalens derivatives were evaluated for their potential in disrupting aberrant metal-peptide interactions in Alzheimer's disease, highlighting the therapeutic potential of these compounds (Storr et al., 2009).

Antimicrobial Properties

N-Heterocyclic carbene–silver complexes derived from methylated caffeine, related to N-(2-Methylbenzyl)cyclopentanamine, have shown potent antimicrobial activity, presenting a new class of antibiotics (Kascatan-Nebioglu et al., 2007).

Bioinformatics Tools

The compound is also relevant in the field of bioinformatics. Bioclipse, an open-source workbench for bio- and cheminformatics, provides tools to carry out complex analyses involving compounds like N-(2-Methylbenzyl)cyclopentanamine (Spjuth et al., 2009).

properties

IUPAC Name

N-[(2-methylphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-6-2-3-7-12(11)10-14-13-8-4-5-9-13/h2-3,6-7,13-14H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNQCGNZLHEJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405935
Record name N-(2-METHYLBENZYL)CYCLOPENTANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylbenzyl)cyclopentanamine

CAS RN

108157-27-3
Record name N-(2-METHYLBENZYL)CYCLOPENTANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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